
(2S)-2-azido-3-methylbutanoate;cyclohexylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an azido group, which is known for its high reactivity, making it a valuable intermediate in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt typically involves the introduction of an azido group to an isovaleric acid derivative. One common method is the nucleophilic substitution reaction where a halogenated isovaleric acid derivative reacts with sodium azide under mild conditions. The resulting azido compound is then treated with cyclohexylamine to form the cyclohexylammonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that are easily recoverable and recyclable is also a common practice in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, to form iminophosphoranes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Phosphines are commonly used in the Staudinger reaction.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Iminophosphoranes and other substituted products.
Scientific Research Applications
(S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of (S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt involves the reactivity of the azido group. This group can undergo cycloaddition reactions, forming triazoles, which are important in various biological and chemical processes. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or participating in click chemistry reactions.
Comparison with Similar Compounds
Similar Compounds
Phenyl Azide: Another organic azide with similar reactivity but different applications.
2-Azidoacetic Acid: Similar structure but with different functional groups and reactivity.
Azidomethylbenzene: Used in similar applications but with a different core structure.
Uniqueness
(S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt is unique due to its specific combination of an azido group with an isovaleric acid backbone and a cyclohexylammonium counterion. This combination provides distinct reactivity and solubility properties, making it suitable for specialized applications in synthesis and material science.
Properties
Molecular Formula |
C11H22N4O2 |
|---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
(2S)-2-azido-3-methylbutanoate;cyclohexylazanium |
InChI |
InChI=1S/C6H13N.C5H9N3O2/c7-6-4-2-1-3-5-6;1-3(2)4(5(9)10)7-8-6/h6H,1-5,7H2;3-4H,1-2H3,(H,9,10)/t;4-/m.0/s1 |
InChI Key |
YMXXCNHHCIMTCV-VWMHFEHESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)[O-])N=[N+]=[N-].C1CCC(CC1)[NH3+] |
Canonical SMILES |
CC(C)C(C(=O)[O-])N=[N+]=[N-].C1CCC(CC1)[NH3+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzyloxy)-5-(6-methylpyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13975498.png)
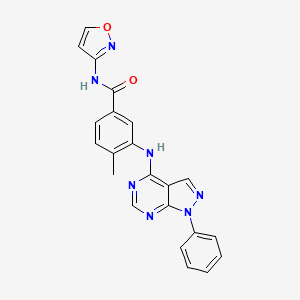
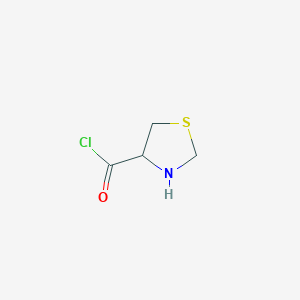

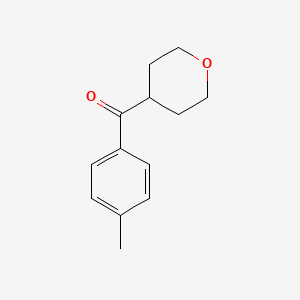
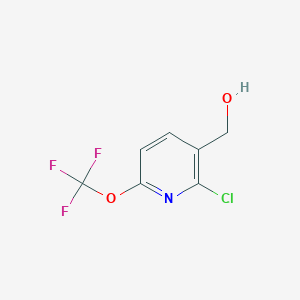



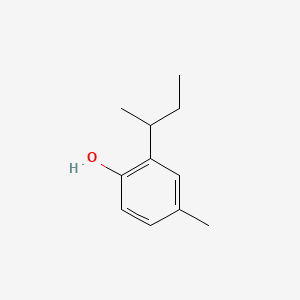

![Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate](/img/structure/B13975556.png)
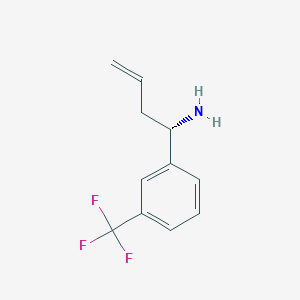
![2-Imidazo[1,2-a]pyridin-6-ylethanamine](/img/structure/B13975560.png)
